2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3S/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSVETDPHKBGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235038 | |
| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85730-32-1 | |
| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085730321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 85730-32-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)-6-(trifluoromethyl)-4-pyrimidinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT6XPN7YMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation Methods
Synthesis via 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine Intermediate
A more effective and widely reported method involves the preparation of an iodinated pyrimidine intermediate, followed by substitution reactions to introduce the amino group at the 4-position.
Stepwise Procedure:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | React trifluoromethyl-substituted pyrimidine precursors with 2-methylisothiourea sulfate in H2O/MeOH, reflux with conc. HCl for 48 h; subsequent iodination with KI | 62–65% | Purification by column chromatography using hexanes/ethyl acetate (90:10) |
| 2 | Nucleophilic substitution to introduce amino group at 4-position | Treatment of iodinated intermediate with ammonia or amine sources under reflux or controlled temperature | Not explicitly reported | Amination replaces iodide to form 4-amine derivative |
This method leverages the high reactivity of the iodide substituent to facilitate nucleophilic substitution, enabling the introduction of the amino group at the 4-position while retaining the methylthio and trifluoromethyl groups.
Alkylation and Cyclization Strategy
Another approach involves the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones followed by cyclization reactions:
- Alkylation of pyrimidinones with methylthio-containing alkyl halides under basic conditions (e.g., K2CO3) in acetone or DMF solvent.
- Subsequent cyclocondensation with 2-methylisothiourea sulfate to form the pyrimidine ring with the desired substitutions.
- The reaction is typically heated to reflux for 30 minutes to several hours.
- Purification is done through recrystallization or column chromatography.
While this method has been successful for related derivatives, it is less straightforward for the exact compound due to chemoselectivity challenges between O-alkylation and S-alkylation.
Cascade Reaction Using Michael Addition and Intramolecular Cyclization
A more complex synthetic route involves:
- Michael addition of N,N′-disubstituted 1,1-ene diamines to trifluoromethyl-substituted pyrimidine precursors.
- Loss of methyl mercaptan (MeSH) and tautomerization steps.
- Intramolecular cyclization leading to the pyrimidine ring closure.
- This cascade reaction, promoted by cesium carbonate (Cs2CO3), yields pyrimidin-4-ones with medium to good yields (83–98%).
Although primarily reported for pyrimidin-4-ones, this mechanism provides insight into constructing substituted pyrimidines with methylthio and trifluoromethyl groups.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Direct Cyclocondensation | Alkylation + cyclocondensation with 2-methylisothiourea sulfate | Alkyl halides, 2-methylisothiourea sulfate | Reflux in MeOH/H2O, 48 h | Not feasible for target compound | Low yield, side reactions |
| Iodinated Intermediate Route | Formation of 4-(iodomethyl) intermediate + substitution | KI, 2-methylisothiourea sulfate, conc. HCl; then nucleophilic substitution | Reflux 48 h; room temp substitution | 62–65% for iodinated intermediate | Effective for amino substitution |
| Alkylation of Pyrimidinones | Alkylation with methylthio alkyl halides + cyclization | K2CO3, acetone or DMF | Reflux 30 min to hours | 70–98% for derivatives | Chemoselectivity issues |
| Cascade Michael Addition | Michael addition + loss of MeSH + cyclization | Cs2CO3, N,N′-disubstituted diamines | Room temp to reflux | 83–98% for related pyrimidin-4-ones | Insightful for ring formation |
Detailed Research Findings and Notes
- The iodinated intermediate (4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine) is a key synthetic handle, enabling selective substitution at the 4-position to introduce the amino group.
- Purification typically involves column chromatography using silica gel with hexane/ethyl acetate mixtures or recrystallization from hexane/methanol mixtures to obtain pure products.
- The trifluoromethyl group at the 6-position is stable under the reaction conditions used, allowing selective functionalization at other positions without affecting this group.
- The methylthio group at the 2-position can be introduced via alkylation of pyrimidinone precursors or retained from starting materials during the synthesis.
- Mechanistic studies indicate that the substitution reactions proceed via nucleophilic displacement of iodide, and cascade reactions involve intermediate tautomerizations and cyclizations, which are promoted by bases like Cs2CO3.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine derivatives. For instance, derivatives of pyrimidine containing trifluoromethyl groups have been evaluated for their antiproliferative effects against various human cancer cell lines. In vitro assays demonstrated that some derivatives exhibited significant activity against cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells .
A notable study reported that certain synthesized compounds were selected for screening by the National Cancer Institute, indicating their potential for further development as anticancer agents .
Antifungal and Insecticidal Properties
In addition to its anticancer applications, this compound has shown promising antifungal and insecticidal activities. Compounds derived from this pyrimidine structure have been tested against various fungal pathogens, demonstrating effective inhibition at concentrations as low as 50 μg/ml against species like Botrytis cinerea and Colletotrichum gloeosporioides .
Moreover, these compounds have displayed moderate insecticidal properties against pests such as Mythimna separata and Spodoptera frugiperda, suggesting their potential use in agricultural pest management .
Case Study 1: Anticancer Screening
A comprehensive study evaluated the anticancer efficacy of several pyrimidine derivatives, including those based on this compound. The study involved treating various cancer cell lines with these compounds and assessing cell viability through MTT assays. Results indicated that some derivatives significantly reduced cell viability compared to controls, with IC50 values in the micromolar range .
Case Study 2: Agricultural Applications
In agricultural research, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their antifungal properties. The results showed that specific compounds could effectively inhibit fungal growth in vitro, suggesting their potential as eco-friendly fungicides. Further field trials are necessary to evaluate their effectiveness under real-world conditions .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values in all analogs, enhancing membrane permeability. The hydroxyl derivative (2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol) is less lipophilic than the amine variant .
- Electronic Effects: The methylthio group at position 2 acts as an electron donor, stabilizing the pyrimidine ring. In contrast, chloro substituents (e.g., 6-Chloro-N-methyl analog) increase electrophilicity at position 6 .
- Crystallography: The N-(4-Methoxyphenyl) derivative exhibits distinct NMR shifts (e.g., 120.26 ppm for aromatic carbons), reflecting the electronic influence of the trifluoromethyl anilino group .
Biological Activity
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 85730-32-1
- Molecular Formula : C7H7F3N2S
- Molecular Weight : 210.21 g/mol
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens.
Antimicrobial Activity
Recent research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, it has shown moderate to good in vitro antifungal activity against several fungal pathogens, including Botrytis cinerea and Rhizoctonia solani. The effective concentrations (EC50) for these activities were reported to be comparable to established antifungal agents like hymexazol .
The mechanisms by which this compound exerts its biological effects involve several biochemical interactions:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in pathogen metabolism, disrupting normal cellular functions and leading to cell death.
- Cell Membrane Disruption : Its interaction with microbial cell membranes may compromise membrane integrity, further contributing to its antimicrobial effects .
- Calcium Flux Modulation : Studies suggest that the compound can influence calcium ion flux within cells, which is critical for various cellular signaling processes .
Case Studies
-
Antifungal Efficacy :
- In a study assessing various derivatives, this compound demonstrated EC50 values of approximately 6.72 μg/mL against Rhizoctonia solani, indicating strong antifungal potential .
- Comparative studies with other antifungals revealed that this compound maintained efficacy at lower concentrations than traditional treatments.
-
Antibacterial Activity :
- The compound exhibited lower antibacterial activity against Xanthomonas oryzae and Xanthomonas citri compared to thiodiazole copper, but still showed promising results at concentrations of 200 μg/mL.
Table of Biological Activities
| Pathogen | Activity Type | EC50 (μg/mL) | Comparison Agent |
|---|---|---|---|
| Rhizoctonia solani | Antifungal | 6.72 | Hymexazol (6.11) |
| Botrytis cinerea | Antifungal | Not specified | Hymexazol |
| Xanthomonas oryzae | Antibacterial | >200 | Thiodiazole Copper |
| Xanthomonas citri | Antibacterial | >200 | Thiodiazole Copper |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by functional group substitutions. Key steps include:
- Nucleophilic substitution at the pyrimidine ring to introduce methylthio and trifluoromethyl groups.
- Coupling reactions with benzamide or aryl amine derivatives under controlled conditions (e.g., using 4-(trifluoromethyl)benzoyl chloride) .
Optimization factors: - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use of palladium or copper catalysts for cross-coupling steps.
- Temperature : Elevated temperatures (80–120°C) improve yields for heterocyclic substitutions .
Q. How is the molecular conformation and crystal packing of this compound analyzed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds stabilize the pyrimidine ring conformation .
- Key parameters :
| Parameter | Value (Example) | Significance |
|---|---|---|
| Dihedral angle (C2) | 12.8° ± 0.2° | Twist of substituents vs. pyrimidine |
| C–H⋯π interactions | 3.2–3.5 Å | Stabilizes crystal lattice |
| Data derived from analogous pyrimidine derivatives . |
Advanced Research Questions
Q. What computational approaches are used to predict reaction pathways and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density distributions, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict reactive sites .
- Reaction path search algorithms : Tools like GRRM or QM/MM simulations model transition states and intermediates. For example, quantum-chemical calculations optimize trifluoromethyl group orientation during synthesis .
Q. How can researchers address discrepancies in crystallographic data between polymorphic forms of structurally related pyrimidines?
- Methodological Answer :
- Comparative SC-XRD analysis : Evaluate dihedral angles and hydrogen-bonding patterns across polymorphs. For instance, polymorphs of N-(4-chlorophenyl) derivatives showed 5.2° vs. 6.4° dihedral variations, resolved via high-resolution XRD .
- Thermal analysis (DSC/TGA) : Correlate thermal stability with crystal packing differences.
- DFT-based energy minimization : Predicts the most thermodynamically stable conformation .
Q. What strategies are employed to investigate the biological activity of this compound derivatives?
- Methodological Answer :
- Microbiological assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC protocols .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methylthio with ethylamino) and assess potency changes. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
Data Contradiction and Validation
Q. How should conflicting data on the biological efficacy of pyrimidine derivatives be resolved?
- Methodological Answer :
- Reproducibility protocols : Standardize assay conditions (e.g., pH, inoculum size) across labs.
- High-throughput screening (HTS) : Validate hits using orthogonal assays (e.g., fluorescence-based vs. colony counting).
- Meta-analysis : Compare datasets from structurally similar compounds (e.g., N-(4-methoxyphenyl) analogs) to identify trends .
Methodological Tools and Resources
Q. What analytical techniques are critical for purity assessment and functional group verification?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
